molecular formula C11H9ClOS B8446442 2-Ethyl-3-chlorocarbonyl-benzo[b]thiophene

2-Ethyl-3-chlorocarbonyl-benzo[b]thiophene

Cat. No. B8446442
M. Wt: 224.71 g/mol
InChI Key: HECARLQEIJRQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-chlorocarbonyl-benzo[b]thiophene is a useful research compound. Its molecular formula is C11H9ClOS and its molecular weight is 224.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-3-chlorocarbonyl-benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-3-chlorocarbonyl-benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethyl-3-chlorocarbonyl-benzo[b]thiophene

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

2-ethyl-1-benzothiophene-3-carbonyl chloride

InChI

InChI=1S/C11H9ClOS/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6H,2H2,1H3

InChI Key

HECARLQEIJRQQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2S1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a quarter-litre flask equipped with a condenser were introduced 27.2 g (0.128 mol) of 2-ethyl-3-carboxy-benzo[b]thiophene and 100 ml of thionyl chloride. The solution was refluxed for 3 hours and the excess of thionyl chloride was then eliminated by distillation. The residue was distilled and 27.1 g of 2-ethyl-3-chlorocarbonyl-benzo[b]thiophene were obtained representing a yield of 91%; b.p. 110/120° C (0.05 mm/Hg).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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